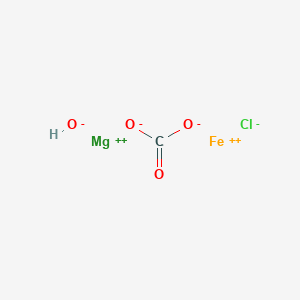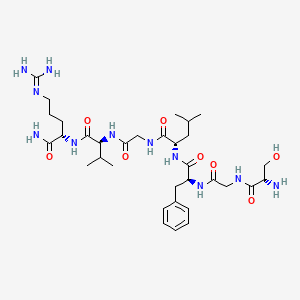![molecular formula C15H14ClNO3 B12579246 Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- CAS No. 610320-58-6](/img/structure/B12579246.png)
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a 4-chlorophenyl group, a hydroxy group, and a methoxy group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-, the synthesis can be achieved through the following steps:
Condensation Reaction: The reaction between 4-chlorobenzylamine and 2-hydroxy-3-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves scalable methods such as:
Batch Reactors: Large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions.
Continuous Flow Reactors: Continuous flow processes that allow for the continuous addition of reactants and removal of products, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another benzamide derivative with similar structural features.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: A dichlorobenzamide derivative with different substitution patterns.
Uniqueness
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- is unique due to the specific combination of functional groups (hydroxy, methoxy, and chlorophenyl) attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
610320-58-6 |
|---|---|
Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-20-13-4-2-3-12(14(13)18)15(19)17-9-10-5-7-11(16)8-6-10/h2-8,18H,9H2,1H3,(H,17,19) |
InChI Key |
CLHKDIZPHVXESB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)

![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)

methyl}phosphonate](/img/structure/B12579215.png)


![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)


